2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1443151-85-6) is a boronate ester derivative with a molecular formula of C₁₂H₁₆BClO₃ and a molecular weight of 254.52 g/mol . It features a phenol group substituted with a chlorine atom at the 2-position and a pinacol boronate ester at the 5-position. This compound is typically stored under inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent hydrolysis of the boronate ester. Its synthetic utility lies in its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl or heteroaryl structures in pharmaceuticals and materials science . Safety data indicate hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .
Properties
CAS No. |
1443151-85-6 |
|---|---|
Molecular Formula |
C12H16BClO3 |
Molecular Weight |
254.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Substituted Phenols: Formed from substitution reactions.
Quinones and Cyclohexanol Derivatives: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Biological Studies: Used in the study of enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The phenol group can undergo oxidation and reduction reactions, contributing to its versatility in chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs, focusing on substituent effects, reactivity, and applications:
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents enhance electrophilicity at the boronate-bearing aromatic ring, facilitating oxidative addition in Pd-catalyzed reactions. For example, the dichloro analog (CAS 1256360-32-3) exhibits faster coupling kinetics than the monochloro target compound due to stronger electron withdrawal .
- Electron-Donating Groups (e.g., OMe): Methoxy groups increase solubility in methanol/water mixtures but reduce coupling efficiency due to decreased electrophilicity. This makes methoxy-substituted analogs less favored in Suzuki reactions .
- Steric Effects: Methyl or bulky groups (e.g., 3-methyl analog) hinder catalyst access to the boronate, lowering yields in cross-coupling. For instance, 3-methyl-4-boronate phenol requires elevated temperatures or prolonged reaction times .
Positional Isomerism
- Meta vs. Para Boronate Placement:
The target compound’s meta-substitution (boronate at 5-position, Cl at 2-position) optimizes steric and electronic profiles for biaryl synthesis. In contrast, para-substituted analogs (e.g., CAS 269409-70-3) are preferred in polymer chemistry for linear connectivity . - Ortho Boronate-Phenol Systems: Compounds like 3-boronate phenol (CAS 214360-76-6) suffer from intramolecular hydrogen bonding, reducing boronate lability and limiting reactivity .
Biological Activity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1443151-85-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a chlorophenol moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and data.
The molecular formula of this compound is C₁₂H₁₆BClO₃ with a molecular weight of 254.52 g/mol. The compound is typically stored under inert conditions at room temperature to maintain its stability.
Biological Activity Overview
Recent studies have explored various aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Selectivity : The selectivity index for these compounds often shows a preference for cancerous cells over non-cancerous cells. In one case, a compound demonstrated a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells .
The mechanism by which these compounds exert their biological effects includes:
- Inhibition of Matrix Metalloproteinases (MMPs) : Significant inhibition of MMP-2 and MMP-9 has been observed, which are crucial in cancer metastasis .
- Caspase Activation : Increased levels of caspase 9 were noted in treated samples, indicating induction of apoptosis in cancer cells .
Toxicity Profile
The safety profile of this compound has been evaluated in animal models:
- Acute Toxicity Studies : No acute toxicity was observed in Kunming mice at concentrations up to 2000 mg/kg .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BClO₃ |
| Molecular Weight | 254.52 g/mol |
| IC₅₀ (MDA-MB-231) | 0.126 μM |
| Selectivity Index | ~19-fold difference (cancer vs. non-cancer) |
| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |
Case Studies
One notable study focused on the development of pyrimidine-based drugs that included similar structures to dioxaborolane derivatives. These compounds showed promising results in reducing viral loads and improving survival rates in mouse models infected with influenza viruses . Such findings suggest that the biological activity of boron-containing compounds extends beyond anticancer effects to antiviral properties as well.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of phenolic precursors. For example, boronylation of 2-chloro-5-bromophenol using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under anhydrous conditions yields the target compound. Reaction optimization should focus on temperature (80–100°C), solvent (THF or dioxane), and stoichiometric ratios of boron reagent to halide (1.2:1) to minimize side products .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) confirm the presence of the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and phenolic –OH (δ ~5.5 ppm). The chlorine substituent on the aromatic ring is evident in splitting patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single crystals can be grown via slow evaporation in hexane/ethyl acetate. SHELX programs are widely used for refinement .
- HPLC-MS : To assess purity (>97%), reverse-phase HPLC with a C18 column and ESI-MS can detect trace impurities (e.g., deboronated byproducts) .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : The boronic ester is moisture-sensitive and prone to hydrolysis. Storage under inert atmosphere (argon or nitrogen) at room temperature is recommended. Decomposition products (e.g., boric acid and chlorophenol) can be monitored via TLC (silica gel, ethyl acetate/hexane eluent). Avoid prolonged exposure to light, as UV irradiation may destabilize the dioxaborolane ring .
Advanced Research Questions
Q. How does the chlorine substituent influence the reactivity of this boronic ester in cross-coupling reactions?
- Methodological Answer : The chlorine atom at the 2-position acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent boronic ester. This facilitates transmetalation in Suzuki-Miyaura couplings, particularly with electron-rich aryl partners. However, steric hindrance from the pinacol group may reduce coupling efficiency with bulky substrates. Comparative studies with fluorine-substituted analogs (e.g., 2-fluoro-5-pinacolboron phenol) show faster reaction kinetics due to smaller atomic size, but lower regioselectivity .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : For example, discrepancies in FLAP (5-lipoxygenase-activating protein) inhibition between this compound and its sulfonamide derivative (e.g., N-(2-chloro-5-boron phenol)benzenesulfonamide) can be addressed via:
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities to FLAP’s active site.
- SAR Analysis : Systematic substitution of the phenol –OH group (e.g., methylation, acetylation) to isolate contributions of hydrogen bonding vs. steric effects .
- Table : Key differences in bioactivity between analogs:
| Compound | Substituent | IC₅₀ (FLAP Inhibition) |
|---|---|---|
| Target | –OH | 12 µM |
| Sulfonamide | –SO₂NHR | 8 µM |
| Methoxy | –OCH₃ | >50 µM |
| Data adapted from competitive binding assays . |
Q. How can computational methods predict the compound’s behavior in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G* basis set) model transition states in cross-coupling reactions, highlighting the role of the chlorine atom in stabilizing negative charge during transmetalation.
- Solvent Effects : COSMO-RS analysis predicts solubility in polar aprotic solvents (e.g., DMF > THF) and identifies hydrolysis-prone conditions (e.g., aqueous pH < 7) .
Q. What experimental designs are optimal for studying its potential in materials science (e.g., OLEDs)?
- Methodological Answer :
- Coordination Chemistry : React with iridium(III) or platinum(II) complexes to form luminescent materials. Monitor photophysical properties (PLQY, λₑₘ) via UV-vis and fluorescence spectroscopy.
- Device Fabrication : Incorporate into emissive layers of OLEDs (e.g., spin-coated films with PVK:PBD matrix). Compare performance with non-chlorinated analogs to assess halogen impact on electron mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
